N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
Description
This compound features a [1,3]dioxolo[4,5-g]quinazoline core, a bicyclic scaffold fused with a dioxolane ring, substituted at position 6 with a thioxo group and at position 7 with a hexanamide chain. The hexanamide chain is further modified with a 2-(cyclohex-1-en-1-yl)ethyl group. The cyclohexenyl group may improve lipophilicity, impacting membrane permeability and pharmacokinetics.
Properties
CAS No. |
688053-87-4 |
|---|---|
Molecular Formula |
C23H29N3O4S |
Molecular Weight |
443.56 |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H29N3O4S/c27-21(24-11-10-16-7-3-1-4-8-16)9-5-2-6-12-26-22(28)17-13-19-20(30-15-29-19)14-18(17)25-23(26)31/h7,13-14H,1-6,8-12,15H2,(H,24,27)(H,25,31) |
InChI Key |
KMAGTLCPPCMFBP-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide, also known by its CAS number 688053-87-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H29N3O4S, with a molecular weight of 443.56 g/mol. The structural complexity includes a cyclohexene ring and a quinazoline derivative, which are known to contribute to diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O4S |
| Molecular Weight | 443.56 g/mol |
| CAS Number | 688053-87-4 |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
The compound exhibits multiple mechanisms of action due to its structural features. It is hypothesized to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it may inhibit specific kinases and modulate intracellular signaling cascades.
Anticancer Activity
Research indicates that compounds similar to this compound have demonstrated significant anticancer properties. For instance, Mannich bases have been reported as effective cytotoxic agents against various cancer cell lines. Studies show that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Antimicrobial Properties
The compound's potential antimicrobial activity has also been explored. A review of Mannich bases indicates that they possess antibacterial and antifungal properties, making them candidates for further investigation in treating infectious diseases . The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Other Biological Activities
Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. The structural components associated with cyclohexene and quinazoline are known to influence inflammatory pathways, potentially leading to reduced cytokine production and pain relief.
In Vitro Studies
In vitro studies have evaluated the cytotoxicity of this compound against various cancer cell lines. For example:
These results indicate that the compound exhibits varying degrees of cytotoxicity depending on the cell type.
In Vivo Studies
While in vivo data is limited, preliminary animal models have suggested potential efficacy in reducing tumor growth in xenograft models when administered at specific dosages. Further studies are required to confirm these findings and elucidate the pharmacokinetics involved.
Comparison with Similar Compounds
Research Implications
- Drug Design : The target compound’s thioxo-quinazoline hybrid structure offers a balance between target binding (via C=S) and pharmacokinetic optimization (via cyclohexenyl).
- Future Directions : Comparative studies with ’s analog could elucidate the impact of thioxo vs. sulfanyl groups on selectivity and potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
